molecular formula C16H22N2O2 B12341902 tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B12341902
M. Wt: 274.36 g/mol
InChI Key: BSSUBMYYRYHUSD-IHRRRGAJSA-N
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Description

Chemical Identity and Structure The compound tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrole derivative with a fused indene system. Its molecular formula is C₁₆H₂₂N₂O₂, and it features a tert-butoxycarbonyl (Boc) protecting group and an amino substituent at the 8-position of the indenopyrrolidine scaffold . The stereochemistry (3aR,8R,8aR) is critical for its biological and chemical properties, as slight changes in configuration can alter reactivity and interactions.

For example, similar indenopyrrole derivatives are synthesized via Grignard reactions, acid-catalyzed cyclizations, and enantioselective catalytic methods . The Boc group is commonly introduced to protect amines during synthesis, as seen in intermediates for drug candidates like benzotriazole-pyrrolidine conjugates .

This compound serves as a key intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and protease inhibitors. Its amino group allows for further functionalization, such as amide bond formation or reductive alkylation .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,4R,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3/t12-,13-,14-/m0/s1

InChI Key

BSSUBMYYRYHUSD-IHRRRGAJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, it can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, it has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit bioactivity against various diseases.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
Target Compound 1804129-83-6 8-NH₂, Boc-protected C₁₆H₂₂N₂O₂ Drug intermediate; chiral scaffold
tert-Butyl (3aR,8S,8aR)-8-amino-4-fluoro-... (Fluorinated analog) 1932520-96-1 4-F, 8-NH₂, Boc-protected C₁₆H₂₁FN₂O₂ Enhanced metabolic stability; research use
Rel-(3aR,8R,8aR)-tert-Butyl 8-hydroxy-... (Hydroxy derivative) 1350475-48-7 8-OH, Boc-protected C₁₆H₂₁NO₃ Oxidative metabolic studies
(1S,3R,3aS,3bS,4R,7S,7aS,8aR)-8-oxo-1-(thiophen-2-yl)-... (Oxo derivative) Not provided 8-oxo, thiophene substituent C₂₀H₂₂N₂O₃S 93% enantiomeric excess; kinase inhibitors

Stereochemical and Functional Group Variations

Amino vs. Hydroxy Groups: The 8-amino group in the target compound enables nucleophilic reactions (e.g., acylations), making it versatile for drug derivatization. In contrast, the 8-hydroxy analog (CAS 1350475-48-7) is less reactive but useful for studying oxidation pathways or hydrogen-bonding interactions . The fluorinated derivative (CAS 1932520-96-1) introduces 4-F, which enhances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effects may also influence ring conformation and target binding .

Enantiomeric Purity :

  • The oxo derivative in exhibits 93% enantiomeric excess , highlighting the importance of stereochemistry in biological activity. The target compound’s (3aR,8R,8aR) configuration likely confers similar selectivity in drug-receptor interactions .

Boc Protection :

  • The Boc group in all analogs serves to protect the amine during synthesis. Its removal (e.g., via HCl/EtOAc in ) is a critical step for generating active pharmaceutical ingredients (APIs) .

Biological Activity

Chemical Structure and Properties
tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound with the molecular formula C16H22N2O2C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 274.36 g/mol. The presence of a tert-butyl group, an amino group, and a carboxylate group contributes to its diverse chemical reactivity and potential biological interactions. The stereochemistry at the chiral centers plays a crucial role in determining its biological activity and interactions with various biomolecules.

Biological Activity

Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the tert-butyl group may influence lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Research Findings
Recent studies have indicated that this compound exhibits potential therapeutic properties. For example:

  • Antitumor Activity : In vitro assays demonstrated that this compound has cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms involve interference with cell cycle progression and induction of apoptosis in tumor cells.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could be linked to its ability to modulate signaling pathways associated with neuroinflammation.

Case Studies

Case Study 1: Antitumor Efficacy
In a study involving human glioblastoma cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be 15 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells compared to untreated controls.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1065
1540
2025

Case Study 2: Neuroprotection
In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced markers of inflammation and oxidative damage in brain tissues. Histological analysis revealed a significant preservation of neuronal architecture compared to control groups receiving no treatment.

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